Benzenesulfonamide, 3,4-dichloro-N-methyl-
Overview
Description
“Benzenesulfonamide, 3,4-dichloro-N-methyl-” is a chemical compound with the molecular formula C7H7Cl2NO2S . It is a variant of benzenesulfonamide, a class of compounds known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for “Benzenesulfonamide, 3,4-dichloro-N-methyl-” were not found, benzenesulfonamide derivatives can be synthesized through various methods. For instance, replacement of chloride ions in cyanuric chloride can yield several variants of 1,3,5-triazine derivatives, which are biologically active small molecules . These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .
Molecular Structure Analysis
The molecular structure of “Benzenesulfonamide, 3,4-dichloro-N-methyl-” consists of a benzenesulfonamide core with two chlorine atoms and one methyl group attached . The average mass of the molecule is 385.093 Da, and the monoisotopic mass is 382.910797 Da .
Chemical Reactions Analysis
Specific chemical reactions involving “Benzenesulfonamide, 3,4-dichloro-N-methyl-” were not found in the search results. However, benzenesulfonamide derivatives are known to participate in various chemical reactions due to their versatile structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of “Benzenesulfonamide, 3,4-dichloro-N-methyl-” include a molecular formula of C7H7Cl2NO2S and an average mass of 385.093 Da .
Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
Benzenesulfonamide derivatives, specifically zinc phthalocyanine substituted with benzenesulfonamide groups, show remarkable potential in photodynamic therapy for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable as Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Solubility and Thermodynamic Properties
The solubility of Benzenesulfonamide (BSA) in various solvents is crucial for its development in chemical processes. A study on its solubility and thermodynamic dissolution properties across different solvents offers essential insights for its separation and reaction processes (Li, Wu, & Liang, 2019).
Anticancer Activity
Certain benzenesulfonamide derivatives exhibit significant anticancer activity. For instance, N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives have shown marked activity against human colorectal and cervix carcinoma cell lines (Karakuş et al., 2018).
Chemical Transformations and Synthesis
Benzenesulfonamides, including their derivatives, play a key role in various chemical transformations, leading to the synthesis of diverse privileged scaffolds. Their utility in solid-phase synthesis and their role in chemical reactions have been reviewed, emphasizing their versatility and importance in the chemical industry (Fülöpová & Soural, 2015).
Rotational Spectroscopy and Molecular Structure
Studies on the rotational spectroscopy of benzenesulfonamides have provided valuable insights into their conformations and the influence of different substituents on their structures. This knowledge is crucial for understanding their biochemical activities and interactions (Vigorito et al., 2022).
Environmental Contamination and Extraction Methods
Benzenesulfonamides are emerging contaminants due to their extensive use in industrial and household applications. Innovative methods for their extraction from environmental samples, such as soil, are crucial for assessing their impact on the environment (Speltini et al., 2016).
Mechanism of Action
3,4-Dichloro-N-methylbenzenesulfonamide, also known as Benzenesulfonamide, 3,4-dichloro-N-methyl-, N-Methyl-3,4-dichlorobenzene sulfonamide, 3,4-Dichloro-N-methyl-benzenesulfonamide, 3,4-dichloro-N-methylbenzene-1-sulfonamide, or NSC9991, is a unique chemical compound with potential biological activity.
Target of Action
The primary targets of 3,4-dichloro-N-methylbenzenesulfonamide are currently unknown .
Future Directions
The future directions for “Benzenesulfonamide, 3,4-dichloro-N-methyl-” and its derivatives could involve further exploration of their biological activities. Given their wide range of activities, these compounds could be potential candidates for drug development .
Properties
IUPAC Name |
3,4-dichloro-N-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRNFMGIBBKSTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973924 | |
Record name | 3,4-Dichloro-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5836-54-4 | |
Record name | Eulan BL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dichloro-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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